(4,6-Difluoro-1H-indazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(4,6-difluoro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,3,11H2,(H,12,13) |
InChI Key |
HNANGWCPWVJRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)CN)F)F |
Origin of Product |
United States |
Structure Activity Relationship Sar and Mechanistic Investigations of 4,6 Difluoro 1h Indazol 3 Yl Methanamine Derivatives
Influence of Fluorine Substituents on Electronic Properties and Biological Activity Profiles
The incorporation of fluorine atoms into the indazole scaffold profoundly modifies the molecule's physicochemical properties, which in turn dictates its biological activity. The position and number of these substituents are critical determinants of the compound's electronic nature and its ability to interact with biological targets.
Positional Isomerism and Electronic Effects of Fluorine on Indazole Scaffolds
Research on fluorinated indazoles has demonstrated that positional isomerism leads to markedly different biological outcomes. For instance, in a study of fluorinated indazoles as Rho kinase (ROCK1) inhibitors, the position of a single fluorine atom dramatically altered inhibitory potency. The derivative with fluorine at the C6 position showed significantly enhanced potency compared to the isomer with fluorine at the C4 position. nih.gov This highlights that while the electronic pull of fluorine is a general effect, its specific location interacts with the local protein environment in unique ways. The small atomic radius of fluorine allows it to mimic hydrogen sterically, enabling the fluorinated compound to fit into enzyme active sites. nih.gov However, its distinct electronic character fundamentally changes the interaction dynamics.
Table 1: Effect of Fluorine Positional Isomerism on ROCK1 Inhibitory Potency
| Compound | Fluorine Position | IC₅₀ (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| 51 | C4 | 2500 | Not Reported |
| 52 | C6 | 14 | 61% |
Source: Adapted from a study on fluorinated indazole derivatives. nih.gov
The difluoro substitution pattern, as seen in (4,6-Difluoro-1H-indazol-3-yl)methanamine, combines these electronic effects. The two fluorine atoms work synergistically to withdraw electron density from the benzene (B151609) portion of the indazole ring, which can alter the pKa of the indazole nitrogens and the methanamine side chain. This modification of the molecule's electrostatic potential is crucial for its binding affinity and selectivity towards specific biological targets. mdpi.com
Impact on Molecular Recognition and Ligand-Target Binding Interactions
Fluorine substituents are instrumental in fine-tuning a ligand's interaction with its target protein. The C-F bond, being highly polarized, does not typically act as a hydrogen bond acceptor but can participate in favorable electrostatic and dipole interactions with the protein backbone or side chains. nih.gov The presence of fluorine can also enhance the hydrogen-bonding capability of adjacent donor groups by increasing their acidity. mdpi.com
In the context of kinase inhibitors, a common application for indazole derivatives, the difluoro pattern can contribute to binding affinity in several ways. The fluorinated ring may fit into a hydrophobic pocket of the ATP-binding site, while the electronic modifications enhance interactions with key residues. For example, electronegative groups on the indazole ring have been shown to be important for the inhibitory effect on receptors like VEGFR-2. wikipedia.org The introduction of fluorine can lead to improved cell penetration and binding to target enzymes like DNA gyrase. nih.gov Furthermore, the change in the molecule's π-interacting properties due to fluorine substitution can be a deciding factor in its inhibitory activity. mdpi.com
Role of the Methanamine Group in Ligand-Target Recognition and Functional Modulation
The methanamine group at the 3-position of the indazole ring is a critical functional moiety that directly participates in molecular recognition and is essential for the biological activity of many indazole derivatives.
Contribution of the Primary Amine to Hydrogen Bonding and Electrostatic Interactions at Active Sites
Primary amines are versatile functional groups in drug design due to their ability to act as hydrogen bond donors. libretexts.org The -NH₂ group of the methanamine moiety can form multiple hydrogen bonds with hydrogen bond acceptors, such as the carbonyl oxygen atoms on the backbone of a protein's hinge region, a common interaction motif for kinase inhibitors. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. mdpi.com
Furthermore, under physiological conditions, the primary amine can be protonated to form an ammonium (B1175870) cation (-NH₃⁺). This positive charge allows for strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within the active site. This combination of hydrogen bonding and electrostatic interactions can significantly anchor the ligand in the binding pocket, contributing to high affinity and potency. Even when not protonated, the lone pair of electrons on the nitrogen can form hydrogen bonds with water molecules, improving solubility. libretexts.org
Systematic Modifications of the Amine Moiety and their SAR Implications
The primary amine of the methanamine group is a frequent target for systematic modification in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Common modifications include:
Acylation: Converting the amine to an amide, as seen in many potent inhibitors like Entrectinib, can alter the hydrogen bonding pattern and introduce new interactions. The 1H-indazole-3-amide framework is critical for the antitumor activity of certain compounds. mdpi.com
Alkylation: Converting the primary amine to a secondary or tertiary amine can modulate basicity, lipophilicity, and steric profile. This can be used to probe the size of the binding pocket and to avoid potential metabolic liabilities associated with primary amines.
Incorporation into heterocyclic rings: The amine can serve as a handle to introduce larger heterocyclic moieties, potentially accessing additional binding pockets or improving physicochemical properties.
SAR studies on 1H-indazole-3-amine derivatives have shown that these modifications have a profound impact on biological activity. For example, designing different amide derivatives can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net These studies underscore the importance of the nitrogen-containing group at this position and demonstrate that while the primary amine is a strong starting point, its systematic modification is a powerful strategy for developing optimized therapeutic agents.
Indazole Tautomerism and its Influence on Biological Outcomes
Indazole is a heterocyclic system that exists in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.govnih.gov This tautomerism is a critical aspect of indazole chemistry that significantly influences the synthesis, reactivity, and biological properties of its derivatives. nih.gov
The two major tautomers, 1H-indazole and 2H-indazole, differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Generally, the 1H-tautomer is thermodynamically more stable and therefore predominates in most conditions. nih.govresearchgate.netchemicalbook.com Theoretical calculations have estimated the 1H-tautomer to be more stable by several kcal/mol. chemicalbook.com The greater stability of the 1H form is often attributed to its benzenoid aromatic character, whereas the 2H form has a less stable ortho-quinoid character. nih.gov
Table 2: Relative Stability of Indazole Tautomers
| Tautomer | Relative Stability | Aromatic Character |
|---|---|---|
| 1H-Indazole | More Stable (Predominant) | Benzenoid |
| 2H-Indazole | Less Stable | Ortho-quinoid |
| 3H-Indazole | Rare, Lacks Heteroaromaticity | Non-aromatic |
Source: Compiled from multiple chemical reviews. nih.govnih.govchemicalbook.comnih.gov
The specific tautomeric form present can have a direct impact on biological activity because it determines the precise geometry of the molecule and the orientation of its hydrogen bond donors and acceptors. A drug designed to bind in its 1H form might be inactive or have a different activity profile if it converts to the 2H form. The equilibrium between tautomers can be influenced by substituents on the ring and the surrounding solvent or protein environment. nih.govresearchgate.net While the 1H-tautomer is typically dominant, it is crucial in drug design to consider the possibility of the 2H-tautomer binding to the target, as stabilization of the less common tautomer within a protein's active site can occur. nih.gov The phenomenon of tautomerism is a significant challenge and opportunity in medicinal chemistry, as controlling the desired tautomeric form can be key to achieving optimal therapeutic efficacy. frontiersin.org
Characterization of 1H- and 2H-Tautomerism in Indazoles and Preferred Conformations in Biological Milieu
The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Generally, the 1H-tautomer is the more thermodynamically stable and, therefore, the predominant form. nih.gov However, the relative stability of these tautomers can be influenced by the nature and position of substituents on the ring. nih.gov Theoretical studies on various indazole derivatives have shown that while the 1H-tautomer is most often the most stable, certain substitution patterns can favor the 2H-tautomer. nih.gov
In the context of biological activity, the specific tautomeric form and its conformation within a target's active site are critical. For many indazole-based inhibitors, particularly those targeting kinases, the 1H-indazole moiety functions as a crucial "hinge-binding warhead". nih.govnih.gov This interaction involves the formation of hydrogen bonds between the indazole nitrogen atoms and the backbone of the kinase hinge region. For example, in studies of G protein–coupled receptor kinase 2 (GRK2) inhibitors, the indazole ring forms stronger hydrogen bonds with the backbone of Met274 and Asp272 compared to analogous benzodioxole derivatives. nih.gov
The reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions has been shown to yield (1H-indazol-1-yl)methanol derivatives, indicating the preferential reactivity of the N1 position of the 1H-tautomer. nih.gov This preference for N1 substitution is a key aspect in the synthesis of derivatives for biological testing. The conformation in the biological milieu is dictated by these specific, stabilizing interactions with the protein target, orienting the molecule for optimal binding and inhibitory activity. nih.gov
Stereochemical Considerations and Enantiomeric Purity in Active Derivatives
While this compound itself is not a chiral molecule, the introduction of substituents during the creation of derivatives can lead to the formation of stereocenters. When a derivative is chiral, the stereochemistry and enantiomeric purity often become critical determinants of its biological activity. The differential activity between enantiomers arises from the three-dimensional nature of drug-target interactions, where only one enantiomer may fit correctly into a binding site to elicit the desired effect.
The stability of a specific enantiomer in a biological environment is also a key consideration. For some chiral molecules, racemization can occur under certain physiological conditions, such as changes in pH. nih.gov This process can diminish the potency of a drug if only one enantiomer is active. Therefore, in the development of chiral this compound derivatives, it is crucial to not only synthesize and test enantiomerically pure compounds but also to assess their stereochemical stability under relevant biological conditions. The synthesis of specific enantiomers, such as a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative mentioned in broader indazole research, underscores the recognized importance of stereochemistry for achieving potent and selective biological activity. nih.gov
Identification of Key Structural Determinants for Potency and Selectivity
The Indazole Core and Hinge-Binding: The 1H-indazole ring is a privileged scaffold in medicinal chemistry, frequently identified as an effective hinge-binding fragment for kinase inhibitors. nih.govnih.gov Its ability to form strong hydrogen bonds with the protein hinge region is a primary determinant of potency. nih.gov Swapping the indazole "warhead" for other moieties, such as benzodioxole, has been shown to decrease potency, highlighting the indazole's superior interaction capabilities. nih.gov
Influence of Fluorine Substitution: The two fluorine atoms at the 4- and 6-positions of the indazole ring are critical. Fluorine substitution can enhance a molecule's permeability by modulating its lipophilicity and can lead to direct, favorable interactions with the target protein. researchgate.net In broader studies of related compounds, the presence and position of fluorine on aromatic rings have been found to be crucial for antitumor activity. nih.gov
Impact of Substituents: The nature and placement of other substituents on the indazole ring system significantly modulate activity. For instance, studies on nitro-substituted indazoles have revealed that only specific isomers, such as 7-nitro-1H-indazoles, possess certain inhibitory properties. nih.gov A study on a series of 1H-indazol-3-amine derivatives demonstrated that substituents at the C-5 position of the indazole ring had a profound impact on inhibitory activity against cancer cell lines. nih.gov
The table below presents data from a study on 1H-indazole-3-amine derivatives, illustrating the effect of substituents on cytotoxicity in the K562 cancer cell line.
| Compound | R¹ Substituent (at C5) | R² Substituent (on Phenyl Ring) | IC₅₀ (μM) against K562 cells researchgate.net |
| 6o | 3-Fluorophenyl | 4-F | 5.15 |
| 6p | 3-Fluorophenyl | 4-Cl | 5.61 |
| 6r | 3-Fluorophenyl | 4-Cl | 10.03 |
| 6s | 3-Fluorophenyl | 4-Br | 10.78 |
| 6t | 3-Fluorophenyl | 4-CN | 11.08 |
| 6u | 3-Fluorophenyl | 4-Pyridinyl | >50 |
This data indicates that for this particular series, a fluorine atom at the para-position of the R² phenyl ring (compound 6o ) resulted in the highest potency. researchgate.net
The following table compares the hydrogen bond interactions of an indazole-containing inhibitor versus a benzodioxole-containing inhibitor with the hinge region of GRK2, demonstrating the structural advantage of the indazole core.
| Compound | Hinge-Binding "Warhead" | H-Bond Distance to Met274 (Å) nih.gov | H-Bond Distance to Asp272 (Å) nih.gov |
| CCG257284 | Indazole | 3.3 | 2.8 |
| CCG211998 | Benzodioxole | 3.6 | 3.4 |
These shorter, stronger hydrogen bonds formed by the indazole derivative contribute to its increased potency. nih.gov Collectively, the indazole core, its specific fluorination pattern, and the strategic placement of additional functional groups are the key determinants for optimizing the potency and selectivity of this class of compounds.
Biological Activities and Molecular Mechanisms of Action of 4,6 Difluoro 1h Indazol 3 Yl Methanamine Analogs
Research into Anticancer Potential and Associated Molecular Pathways
Indazole derivatives have attracted considerable attention for their anti-tumor properties. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective component for binding to the hinge region of tyrosine kinases, a critical target in cancer therapy. nih.gov
In Vitro Studies on Anti-proliferative Activity in Various Cancer Cell Lines
The anti-proliferative effects of indazole derivatives have been evaluated across a range of human cancer cell lines. In one study, a series of novel 1H-indazole-3-amine derivatives were synthesized and tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One particular compound, designated as 6o, demonstrated a notable inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govresearchgate.net
Another study investigated 3-aryl indazole derivatives and their N-methyl counterparts for their in vitro anticancer activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com The results indicated that the N-methylated derivatives were generally more potent than their non-methylated precursors against both cell lines. mdpi.com Similarly, hybrids of dihydroartemisinin (B1670584) and 5-methylisatin (B515603) linked by different carbon spacers were assessed against MCF-7 and MDA-MB-231 breast cancer cell lines, including their drug-resistant sublines. nih.gov A hybrid with a two-carbon linker, compound 7a, showed significant activity against both sensitive and resistant breast cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Compound 6o (1H-indazole-3-amine derivative) | K562, Hep-G2, A549, PC-3 | Potent inhibition of K562 cells (IC50 = 5.15 µM) with selectivity over normal cells. | nih.gov, researchgate.net |
| 3-Aryl indazoles and N-methyl derivatives | HCT-116, MDA-MB-231 | N-methyl derivatives showed enhanced anticancer activity. | mdpi.com |
| Compound 7a (Dihydroartemisinin-5-methylisatin hybrid) | MCF-7, MDA-MB-231 (and drug-resistant lines) | Showed profound activity against both drug-sensitive and drug-resistant breast cancer cell lines. | nih.gov |
| 1,4-disubstituted 1,2,3-triazoles and 1,2,4-triazolo[1,5-a]pyrimidine derivatives | MCF-7, MDA-MB-231, BT474 | Compound 38 exhibited selective efficacy against MCF-7 cells with an IC50 of 1.69 µM and also showed cytotoxicity in other breast cancer cell lines. | ekb.eg |
| Pyrido[2,3-d]pyrimidines | HepG-2, HCT-116, MCF-7, PC-3 | Compound 39 was more effective in reducing the proliferation of HepG-2, PC-3, and HCT-116 tumor cell lines compared to doxorubicin. | ekb.eg |
Elucidation of Molecular Mechanisms Modulating Apoptosis and Cell Cycle Regulation
The anticancer effects of indazole analogs are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. nih.gov Apoptosis is a highly regulated process involving a cascade of molecular events. nih.gov
One of the key mechanisms involves the Bcl-2 family of proteins, which are crucial regulators of apoptosis. bohrium.com For instance, a study on an indazole derivative, compound 2f, in breast cancer cells showed that it promoted apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway.
Furthermore, the p53 tumor suppressor protein and its negative regulator, MDM2, play a pivotal role in cell cycle control and apoptosis. nih.gov Research has indicated that certain 1H-indazole-3-amine derivatives can modulate the p53/MDM2 pathway. nih.gov Specifically, compound 6o was found to affect apoptosis and the cell cycle in a concentration-dependent manner, likely through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway. nih.govresearchgate.net The activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or can trigger apoptosis if the damage is too severe. nih.gov
The cell cycle itself is driven by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. ufpa.br Indazole derivatives can influence the cell cycle by targeting these components. Diphenyl ditelluride (DPDT), an organotellurium compound, was found to induce a pronounced G2/M cell cycle arrest in HCT116 colon cancer cells, which was accompanied by the induction of apoptosis. nih.gov
Tyrosine Kinase Inhibition by Indazole-3-amine Scaffolds and Hinge-Region Binding
Tyrosine kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and differentiation. biotech-asia.org Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. biotech-asia.org The 1H-indazole-3-amine scaffold has been identified as a privileged structure in the design of tyrosine kinase inhibitors. nih.gov This is because it can effectively bind to the hinge region of the kinase's ATP-binding pocket, a crucial interaction for inhibitory activity. nih.govenamine.net
Numerous clinically approved or investigational drugs, such as Pazopanib and Linifanib, feature an indazole core and function as multi-kinase inhibitors. nih.gov The design of novel indazole-based tyrosine kinase inhibitors often involves modifying the substituents on the indazole ring to optimize binding affinity and selectivity for specific kinases. biotech-asia.orgnih.gov For example, a new type II kinase inhibitor scaffold, 3-amino-1H-indazol-6-yl-benzamide, was designed and shown to be a potent inhibitor of FLT3 and PDGFRα. nih.gov The amino-indazole portion of this scaffold is predicted to interact directly with the kinase hinge region. nih.gov
Exploration of Anti-inflammatory and Immunomodulatory Effects
The indazole scaffold is not only relevant in oncology but also exhibits significant anti-inflammatory and immunomodulatory properties. nih.gov For instance, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains an indazole structure. nih.gov
Recent research has explored the potential of indazole derivatives to modulate immune responses, particularly in the context of cancer immunotherapy. Indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. nih.gov A series of 4,6-disubstituted-1H-indazole-4-amine derivatives were designed and synthesized as inhibitors of IDO1 and TDO. nih.gov Some of these compounds demonstrated potent and selective inhibition of TDO, while others showed dual inhibitory activity against both IDO1 and TDO. nih.gov This suggests that indazole-based compounds could be developed as agents that enhance the body's own anti-tumor immune response.
Investigation into Antimicrobial Properties, including Antibacterial Activity
Indazole derivatives have also been investigated for their antimicrobial properties. nih.gov Studies have shown that certain indazole analogs exhibit activity against a range of bacteria.
For example, research has demonstrated the antibacterial activity of some indazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. ajol.info The specific mechanisms of action can vary, but some compounds have been shown to interfere with essential bacterial processes.
| Bacterial Strain | Activity of Indazole Analogs | Reference(s) |
| Staphylococcus aureus | Some indazole derivatives show antibacterial activity. | ajol.info |
| Bacillus subtilis | Some indazole derivatives show antibacterial activity. | ajol.info |
| Escherichia coli | Some indazole derivatives show antibacterial activity. | ajol.info |
Selective Modulation of Nitric Oxide Synthase (NOS) Isoforms
The selective inhibition of nitric oxide synthase (NOS) isoforms is a critical area of research due to the distinct physiological and pathological roles of each isoform. Analogs of (4,6-Difluoro-1H-indazol-3-yl)methanamine, particularly those with a fluorinated indazole scaffold, have been investigated for their potential to selectively modulate these enzymes.
Differential Inhibition of NOS-I and NOS-II
Research into fluorinated indazole derivatives has revealed a pattern of differential inhibition between neuronal nitric oxide synthase (nNOS or NOS-I) and inducible nitric oxide synthase (iNOS or NOS-II). Studies have shown that the fluorination of the indazole ring can significantly influence the inhibitory potency and selectivity towards these isoforms. nih.gov For instance, certain tetrafluorinated indazole analogs have demonstrated a preferential inhibition of NOS-II over NOS-I. nih.govnih.gov
One study synthesized and characterized a series of new NOS inhibitors with an indazole structure, including 4,5,6,7-tetrafluoroindazoles. nih.gov The findings from this research indicated that while some compounds inhibited both isoforms to varying degrees, specific substitutions could lead to high selectivity. For example, a tetrafluoro-3-methyl-1H-indazole derivative was found to inhibit both NOS-I and NOS-II, whereas a tetrafluoro-3-perfluorophenyl-1H-indazole analog showed significant inhibition of NOS-II with no effect on NOS-I activity. nih.gov This suggests that the substitution pattern on the fluorinated indazole core is a key determinant of isoform selectivity. nih.gov
Table 1: Inhibition of NOS-I and NOS-II by Fluorinated Indazole Analogs
| Compound | Substitution | NOS-I Inhibition (%) | NOS-II Inhibition (%) |
|---|---|---|---|
| Analog 1 | 4,5,6,7-tetrafluoro-3-methyl | 63 | 83 |
| Analog 2 | 4,5,6,7-tetrafluoro-3-perfluorophenyl | No effect | 80 |
Data sourced from a study on fluorinated indazoles as selective NOS inhibitors. nih.gov
Structural Determinants for NOS Isoform Selectivity
The structural features of indazole-based inhibitors play a crucial role in determining their selectivity for different NOS isoforms. The aromatic indazole skeleton itself is recognized as an important structural motif for NOS inhibition. nih.gov The degree and position of fluorine substitution on this aromatic ring have been identified as a promising strategy for achieving NOS-II selectivity. nih.govnih.gov
Further structural comparisons have highlighted that the introduction of bulky groups or N-methylation can diminish the inhibitory effect on NOS activity. nih.gov The specific interactions within the active site of the enzyme are critical. For example, the ability of fluorine atoms to form hydrogen bonds within the active center of the enzyme is thought to contribute to the increased inhibitory potency and selectivity. nih.gov The differences in the active site architecture between NOS-I and NOS-II allow for the design of inhibitors that can selectively bind to one isoform over the other. The development of such selective inhibitors is a significant goal in medicinal chemistry, with potential applications in conditions where specific NOS isoform activity is dysregulated. nih.gov
Exploration of Other Investigated Biological Targets (e.g., Estrogen Receptors, Melanin-Concentrating Hormone Receptor 1)
Beyond their effects on nitric oxide synthases, indazole derivatives, including analogs of this compound, have been explored for their activity at other important biological targets, such as estrogen receptors and the melanin-concentrating hormone receptor 1.
The indazole scaffold has been identified as a valuable core for developing highly selective ligands for the estrogen receptor β (ERβ). nih.gov A series of nonsteroidal compounds featuring a phenyl-2H-indazole core demonstrated high affinity and selectivity for ERβ, with some compounds showing affinities comparable to estradiol (B170435) and over 100-fold selectivity for ERβ over ERα. nih.gov This highlights the potential for indazole-based compounds to act as selective estrogen receptor modulators.
Furthermore, derivatives of the indazole nucleus have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov MCHR1 is a target for the development of treatments for obesity. nih.gov Research has led to the discovery of non-basic 2H-indazole derivatives that exhibit significant binding affinity for MCHR1. nih.gov For instance, a 2H-indazole derivative showed a binding affinity comparable to other known MCHR1 antagonists. nih.gov These findings suggest that the indazole core is a viable template for designing ligands that can interact with G protein-coupled receptors like MCHR1.
Table 2: Investigated Biological Targets of Indazole Analogs
| Target | Compound Class | Observed Activity |
|---|---|---|
| Estrogen Receptor β (ERβ) | Phenyl-2H-indazole derivatives | High affinity and selectivity |
| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | 2H-indazole derivatives | Potent antagonists |
Information compiled from studies on indazole derivatives targeting various receptors. nih.govnih.gov
Computational Chemistry and in Silico Approaches for 4,6 Difluoro 1h Indazol 3 Yl Methanamine Research
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4,6-Difluoro-1H-indazol-3-yl)methanamine at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure and conformational landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine the most stable conformations and to study tautomeric equilibria. researchgate.netnih.govresearchgate.net
Indazoles can exist in two primary tautomeric forms, 1H and 2H. Theoretical calculations have consistently shown that for most indazole derivatives, the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net This difference in stability, often quantified in kJ·mol⁻¹, is critical for understanding the compound's reactivity and interactions. Conformational analysis through DFT identifies the lowest energy geometry by systematically exploring the potential energy surface, which is essential for subsequent docking and simulation studies. researchgate.net
Table 1: DFT Calculation Parameters for Indazole Derivatives
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.netnih.gov |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions for accurate energy and geometry predictions. researchgate.netnih.govresearchgate.net |
| Application | Conformational Analysis | To find the most stable three-dimensional structure of the molecule. researchgate.net |
| Application | Tautomeric Equilibrium | To determine the relative stability of the 1H and 2H tautomers. researchgate.net |
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govepstem.net Coupled with DFT, the GIAO method can predict ¹H and ¹³C NMR spectra with a high degree of accuracy, provided that appropriate scaling factors or empirical equations are used to correlate the calculated absolute shieldings with experimental chemical shifts in solution. nih.govnih.gov
This predictive capability is invaluable for structural elucidation, allowing for the assignment of experimental NMR signals and confirming the synthesis of the target compound. epstem.net Theoretical calculations of NMR spectra for both the 1H and 2H tautomers of this compound can help to unequivocally identify the predominant tautomer in a given solvent. nih.govresearchgate.net
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand like this compound might interact with a biological target.
Docking studies on indazole derivatives have been performed against various protein targets, including enzymes like nitric oxide synthase (NOS) and kinases. researchgate.netnih.gov These studies predict the binding mode of the ligand within the active site of the protein and estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.netnih.gov For this compound, docking simulations would involve preparing the 3D structure of the ligand (obtained from DFT optimization) and docking it into the crystal structure of a potential protein target. The results help prioritize compounds for further experimental testing. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov It can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net This information is crucial for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. For instance, the fluorine atoms on the indazole ring of this compound may form specific halogen bonds or other electrostatic interactions with the protein target. acs.org
Table 2: Representative Molecular Docking Results for Indazole Analogs
| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Derivative | Nitric Oxide Synthase (nNOS) researchgate.net | -8.5 to -9.5 | HEM750, Trp, Tyr |
| 3-Carboxamide Indazoles | Renal Cancer-Related Protein (PDB: 6FEW) nih.gov | -8.0 to -9.2 | Asp, Leu, Val |
| Imidazolo-Triazole | Histone Deacetylase 2 (HDAC2) ajchem-a.com | -7.2 to -8.7 | His, Tyr, Zn²⁺ |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide a dynamic view of the ligand-protein complex predicted by molecular docking. ajchem-a.com
By simulating the complex over nanoseconds, researchers can assess its stability and observe how the ligand's conformation and position evolve within the binding site. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are monitored to understand the dynamics of the interaction. ajchem-a.com RMSD tracks the stability of the complex, while RMSF highlights flexible regions of the protein. These simulations offer a more realistic picture of the binding event than the static view provided by docking alone. ajchem-a.com
Lack of Publicly Available Research Data Precludes In-Depth Computational Analysis of this compound
A comprehensive review of available scientific literature and research databases has revealed a significant scarcity of specific computational chemistry studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and de novo design, focused exclusively on the chemical compound this compound. Consequently, the construction of a detailed article adhering to the requested in-depth structure is not feasible at this time.
While the broader class of indazole derivatives has been the subject of extensive computational research in drug discovery, with numerous studies exploring their potential as inhibitors for various biological targets, specific data for the this compound scaffold in the context of predictive modeling and analogue design is not publicly documented. nih.govnih.govnih.gov
General methodologies for computational drug design, such as QSAR, are well-established. These approaches aim to correlate variations in the chemical structure of compounds with their biological activity, thereby enabling the prediction of potency for novel molecules. frontiersin.org The development of predictive QSAR models involves the generation of molecular descriptors—physicochemical, topological, and quantum-chemical properties—and the application of statistical methods to build a correlative model. nih.gov
Similarly, virtual screening and de novo design are powerful techniques in modern drug discovery. nih.govresearchgate.net Virtual screening involves the computational filtering of large compound libraries to identify potential hits, while de novo design algorithms construct novel molecular structures with desired properties from the ground up. These methods are frequently applied to scaffolds like indazole to explore new chemical space and optimize ligand-target interactions. nih.gov
However, without specific research focused on this compound, any discussion of predictive models, key physicochemical descriptors governing its activity, or the design of novel analogues would be purely speculative and fall outside the required scientifically accurate and evidence-based scope of the requested article. The public scientific record does not currently provide the necessary foundation to elaborate on the specific computational research findings for this particular compound.
Future Perspectives and Emerging Research Avenues for 4,6 Difluoro 1h Indazol 3 Yl Methanamine
Development of Highly Selective and Potent Agents for Specific Biological Targets
The indazole core is a well-established pharmacophore, particularly in the development of kinase inhibitors. rsc.orgnih.gov Future research will likely focus on leveraging the unique electronic properties of the difluoro substitutions in (4,6-Difluoro-1H-indazol-3-yl)methanamine to develop highly selective and potent agents for specific biological targets. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinases, and strategic modifications to the methanamine group can be explored to achieve greater selectivity. mdpi.comnih.gov
A key future direction will be the systematic exploration of structure-activity relationships (SAR) to optimize the inhibitory activity against specific kinases implicated in diseases such as cancer and inflammatory disorders. For instance, derivatives of the indazole scaffold have shown potent activity against targets like tyrosine kinases, serine/threonine kinases, and epidermal growth factor receptor (EGFR) kinases. nih.gov The development of derivatives of this compound could lead to inhibitors with improved potency and selectivity, potentially overcoming the limitations of existing therapies. Research into 3-amino-1H-indazol-6-yl-benzamides has already demonstrated the potential for developing spectrum-selective kinase inhibitors targeting FLT3, PDGFRα, and Kit. nih.gov
| Target Class | Potential for this compound Derivatives |
| Kinases | Development of highly selective inhibitors for oncology and inflammatory diseases. |
| G-protein coupled receptors (GPCRs) | Exploration of activity against targets like serotonin receptors. |
| Enzymes | Investigation as inhibitors of enzymes such as PARP or IDO1. |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While oncology and inflammation are primary areas of focus for indazole derivatives, the versatility of this scaffold suggests a broader therapeutic potential. nih.govresearchgate.net Future research should venture into exploring novel biological targets and previously undiscovered therapeutic applications for this compound. The diverse biological activities reported for indazole compounds, including anti-HIV, antibacterial, and antifungal properties, provide a strong rationale for screening this specific difluorinated derivative against a wide array of targets. nih.govnih.gov
Emerging areas of interest could include neurodegenerative diseases, where kinase pathways are often dysregulated, and metabolic disorders. nih.gov The unique physicochemical properties imparted by the fluorine atoms may allow for better penetration of the blood-brain barrier, opening up possibilities for treating central nervous system disorders. Furthermore, screening against panels of infectious disease targets could reveal novel antimicrobial activities. The broad spectrum of biological activities associated with the indazole core suggests that this compound could be a valuable starting point for developing new therapies for a range of human diseases. pnrjournal.com
Advancement of Sustainable and Scalable Synthetic Methodologies for Industrial Production
As the therapeutic potential of this compound and its derivatives is further realized, the development of sustainable and scalable synthetic methodologies will become crucial for industrial production. Current synthetic routes to indazoles can sometimes involve harsh reaction conditions, expensive catalysts, and generate significant waste. organic-chemistry.org Future research will need to focus on greener and more efficient synthetic strategies.
Promising areas of investigation include the use of metal-free catalysis, flow chemistry, and biocatalysis to minimize environmental impact and improve efficiency. organic-chemistry.orgnih.gov One-pot synthesis and solid-state melt reactions are also emerging as robust and scalable methods for the preparation of functionalized indazoles. nih.govorganic-chemistry.org The development of synthetic routes that are not only high-yielding but also economically viable and environmentally friendly will be essential for the successful translation of this compound-based therapeutics from the laboratory to the clinic. The use of magnetic catalysts, which can be easily recovered and reused, also presents a sustainable approach for the synthesis of related heterocyclic compounds. rsc.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Metal-free catalysis | Reduced cost and environmental impact. organic-chemistry.org |
| Flow chemistry | Improved safety, scalability, and reaction control. nih.gov |
| One-pot synthesis | Increased efficiency and reduced waste. organic-chemistry.org |
| Biocatalysis | High selectivity and mild reaction conditions. |
Integration of Multidisciplinary Approaches in Drug Discovery (e.g., Chemoinformatics, Omics Technologies, Artificial Intelligence)
The future of drug discovery for compounds like this compound will heavily rely on the integration of multidisciplinary approaches. Chemoinformatics, "omics" technologies (genomics, proteomics, metabolomics), and artificial intelligence (AI) are poised to revolutionize how new therapeutic agents are designed and developed. nih.govnih.gov
Rational Design Strategies to Address Mechanisms of Acquired Biological Resistance
A significant challenge in the treatment of diseases like cancer is the development of acquired resistance to therapeutic agents. nih.gov For kinase inhibitors, this often occurs through mutations in the target kinase that prevent the drug from binding effectively. nih.gov A key future research avenue for this compound will be the use of rational design strategies to develop derivatives that can overcome these resistance mechanisms.
By understanding the structural basis of resistance, medicinal chemists can design next-generation inhibitors that are effective against both the wild-type and mutant forms of the target protein. This may involve designing compounds that bind to different conformations of the kinase or that form covalent bonds with the target. nih.gov The development of multi-targeted kinase inhibitors or combination therapies involving this compound derivatives could also be a viable strategy to prevent or delay the onset of resistance. nih.govnih.gov The ability to rationally design drugs that can circumvent resistance will be critical for the long-term clinical success of therapies based on this promising scaffold.
Q & A
Q. Basic
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 μm) .
- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .
How can computational methods aid in designing derivatives of this compound?
Q. Advanced
- Docking studies : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PARP1 or HDACs) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME estimate logP (∼2.1) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
